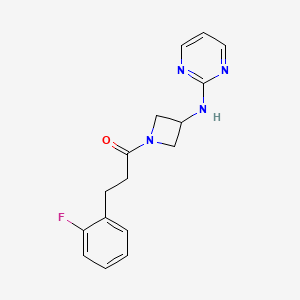

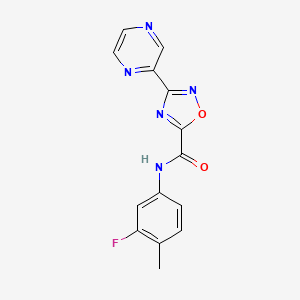

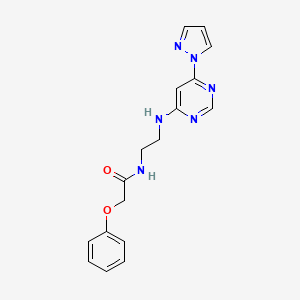

![molecular formula C11H12F3N3O B3013156 3-[5-氨基-2-(三氟甲基)-1H-苯并咪唑-1-基]丙醇 CAS No. 942357-57-5](/img/structure/B3013156.png)

3-[5-氨基-2-(三氟甲基)-1H-苯并咪唑-1-基]丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is closely related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their biological activities and have been studied for their potential use in medicinal chemistry, particularly as antiproliferative agents against various cancer cell lines .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For example, paper describes the synthesis of 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines by condensing 2-acetyl benzimidazoles with different aromatic aldehydes. Although the specific synthesis of "3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol" is not detailed, it is likely that a similar synthetic route could be employed, starting from a suitable o-phenylenediamine precursor and introducing the trifluoromethyl group at an appropriate stage.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structure of a related compound, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was determined by X-ray diffraction, revealing a planar, conjugated, and aromatic system . This suggests that "3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol" would also exhibit a planar structure around the benzimidazole moiety, which could influence its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation. The specific chemical reactions of "3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol" would depend on the functional groups present in the molecule. The amino group could be involved in the formation of hydrogen bonds or act as a nucleophile in substitution reactions, while the hydroxyl group could be involved in esterification or etherification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group in "3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol" would likely increase its lipophilicity, which could affect its solubility and permeability across biological membranes. The compound's crystal structure, as seen in related compounds, could exhibit hydrogen bonding and π-π stacking interactions, which may impact its stability and solid-state properties .

科学研究应用

抗结核活性

- 3-[5-氨基-2-(三氟甲基)-1H-苯并咪唑-1-基]丙醇及其类似物已显示出中等的抗结核活性。这一发现对于结核病新疗法的发展具有重要意义 (Shchegol'kov 等,2013)。

抑制白细胞介素-5

- 该化合物已对其抑制白细胞介素-5 (IL-5) 的能力进行了评估,白细胞介素-5 是一种参与过敏反应和哮喘的细胞因子。其类似物显示出有效的抑制活性,这可能对过敏和哮喘疾病的治疗产生影响 (Boggu 等,2019)。

配位化学中的应用

- 该化合物已用于合成衍生自 2-(氨基甲基)苯并咪唑的锌配合物。这些配合物在配位化学和材料科学中具有潜在应用 (Patricio-Rangel 等,2019)。

抗病毒特性

- 烷基化苯并咪唑衍生物,包括与 3-[5-氨基-2-(三氟甲基)-1H-苯并咪唑-1-基]丙醇相关的衍生物,已显示出针对 HIV 和黄热病病毒 (YFV) 的有希望的抗病毒特性。这表明在抗病毒药物开发中具有潜在用途 (Srivastava 等,2020)。

荧光应用

- 苯并咪唑的衍生物,包括与标题化合物在结构上相似的衍生物,已对其在荧光应用中的潜力进行了探索。这项研究为分子成像和诊断领域做出了贡献 (Wei 等,2006)。

抗真菌活性

- 苯并咪唑的某些衍生物,在结构上与所讨论的化合物相关,已被设计为抗真菌剂。这表明在真菌感染的治疗和管理中具有潜在应用 (Lebouvier 等,2020)。

三氟甲基转移试剂的合成

- 该化合物已用于制备三氟甲基转移试剂,这在各种有机合成工艺中很有价值 (Eisenberger 等,2012)。

作用机制

Target of Action

The primary target of the compound 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Benzimidazoles are known to interact with their targets through various mechanisms, such as hydrogen bonding . The trifluoromethyl group (-CF3) attached to the benzimidazole ring could potentially enhance the compound’s potency towards its target by lowering the pKa of the cyclic carbamate .

Biochemical Pathways

Benzimidazoles are involved in a wide range of biochemical processes . The specific pathways affected by this compound would depend on its primary target and mode of action.

属性

IUPAC Name |

3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18/h2-3,6,18H,1,4-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQSNBSLUEZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

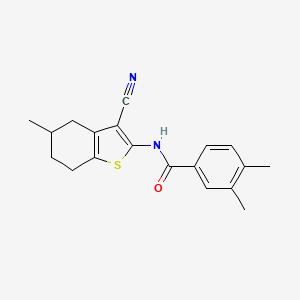

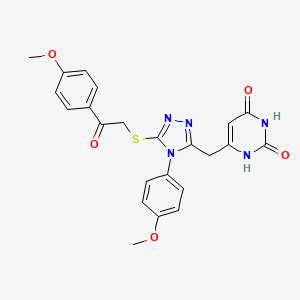

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

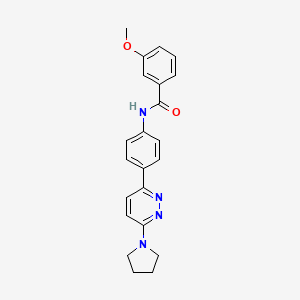

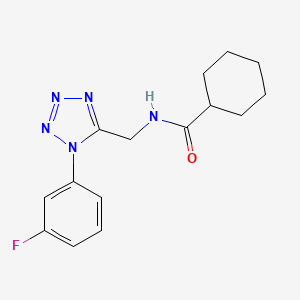

![6,7-Dihydro-5H-benzo[7]annulene-8-sulfonyl chloride](/img/structure/B3013081.png)

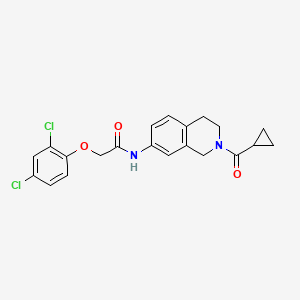

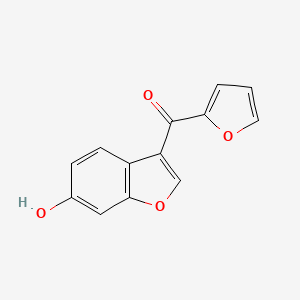

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)